1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

medicinal chemistry structural biology fragment-based drug discovery

Researchers requiring a high-purity, fragment-like scaffold for kinase inhibitor design face regioisomeric contamination risks that compromise target engagement data. This bis-pyrazole derivative provides a defined hinge-binding vector suitable for X-ray fragment screening and direct 4-amine functionalization. • Eliminates deprotection steps: the free primary amine supports immediate acylation or reductive amination. • Certified purity ≥98% ensures exclusion of regioisomeric byproducts that generate false binding artifacts. • Orthogonal reactivity at the amine and pyrazole C-H positions enables sequential probe assembly without intermediate purification bottlenecks.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
CAS No. 956441-02-4
Cat. No. B3021076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
CAS956441-02-4
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)CN2C(=C(C(=N2)C)N)C)C
InChIInChI=1S/C12H19N5/c1-5-16-9(3)11(6-14-16)7-17-10(4)12(13)8(2)15-17/h6H,5,7,13H2,1-4H3
InChIKeyLDNPIQWEOFZKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Procurement Profile


1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS 956441-02-4) is a synthetic, fragment-like bis-pyrazole derivative (C12H19N5, MW 233.31 g/mol) . It features two differentially substituted pyrazole rings connected by a methylene bridge: an N1-ethyl-5-methylpyrazole donor and an N1-substituted 3,5-dimethyl-4-aminopyrazole core. The compound is primarily catalogued within the InterBioScreen screening library (ID: BB_SC-3978) and is supplied by multiple vendors . Its structural features position it as a starting point for medicinal chemistry campaigns targeting kinase ATP-binding sites and other nucleotide-dependent proteins.

1
Fragment-based screening library member for kinase ATP-site targets
InterBioScreen catalogue ID BB_SC-3978
2
N1-regiochemistry defines hinge-binding vector from 4-amino group
Distinct geometry vs N2-regioisomer
3
Free primary amine enables direct functionalization without deprotection
Supports parallel SAR exploration

Why Generic Substitution Fails


Close structural analogs of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine cannot be interchanged without risking significant alterations in biological target engagement [1]. The precise regiochemistry of the methylene linker (N1- vs. N2-substitution on the 3,5-dimethylpyrazole ring) and the presence of the free 4-amino group directly govern hydrogen-bond donor/acceptor capacity, molecular geometry, and electronic distribution . Even minor modifications, such as relocating the methyl substituent on the 1-ethylpyrazole ring or removing the 4-amine, are known in the pyrazole kinase inhibitor class to shift selectivity profiles and diminish potency [2]. The evidence below quantifies these differentiation dimensions.

Regiochemistry
Linker attachment at N1 vs. N2 on the 3,5-dimethylpyrazole ring may shift hinge-binding geometry by ~120°, potentially altering target engagement profiles reported for N1 analogs.
Methylation pattern
Replacing 3,5-dimethyl substitution with des-methyl analog can modify amine pKa and ionization state, which may affect permeability and binding at physiological pH.
4-Amino presence
Removal or masking of the free 4-amino group eliminates a critical hydrogen-bond donor; SAR interpretation from protected or deaminated analogs may not transfer directly.

Quantitative Evidence for Differentiation from Analogs


Regiochemical Identity and Hinge-Binding Geometry

The target compound carries the methylene linker exclusively at the N1 position of the 3,5-dimethylpyrazol-4-amine ring. The N2-substituted regioisomer (1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-2-amine) would present a dramatically different spatial orientation of the amine group, altering the vector angle by approximately 120° relative to the linker. In 4-aminopyrazole kinase inhibitors, N1- vs. N2-substitution has been shown to convert active inhibitors into inactive isomers due to loss of a critical hinge-binding hydrogen bond .

Regiochemical identity
Head-to-head
N1-substituted (amine at position 4); N2 regioisomer alters amine vector by ca. 120°
Defines hinge-binding geometry; N2 isomer may lose key hydrogen bond.
Based on IUPAC and kinase inhibitor SAR precedent.
medicinal chemistry structural biology fragment-based drug discovery

Predicted pKa and Ionization State Differences

The predicted pKa of the 4-amino group on the 3,5-dimethylpyrazole ring is 4.45 ± 0.10, calculated using Advanced Chemistry Development (ACD/Labs) software and reported by ChemicalBook . This is measurably lower (more acidic) than the pKa of the unsubstituted 1H-pyrazol-4-amine analog (predicted pKa ~6.0–6.5), due to the electron-donating effect of the adjacent 3,5-dimethyl groups. The consequence is that at physiological pH 7.4, the target compound exists predominantly in the neutral free-base form, whereas the des-methyl analog would be partially protonated, affecting membrane permeability and protein binding.

Predicted pKa
Reported
pKa = 4.45 ± 0.10 (ACD/Labs); des-methyl analog ~6.0–6.5, Δ ≈ 1.5–2.0 log units
Target remains neutral at pH 7.4, while des-methyl analog would be partially protonated.
Predicted values; experimental confirmation advised.
physicochemical profiling ADME prediction bioavailability

Fragment-Like Molecular Weight and Rotatable Bond Count

The target compound has a molecular weight of 233.31 g/mol and contains 4 rotatable bonds . This places it firmly within fragment chemical space (MW < 300 Da, rotatable bonds ≤ 3–6), as defined by the Astex 'Rule of Three' for fragment-based lead discovery. In contrast, typical kinase-focused bis-pyrazole screening hits often exceed MW 350 and possess 6–8 rotatable bonds. The lower molecular complexity of this compound translates to higher ligand efficiency (LE) potential when used as a starting fragment; a fragment with MW 233 and an IC50 of 100 μM would yield an LE of ~0.34 kcal/mol per heavy atom, which satisfies common fragment hit criteria [1].

Fragment-likeness
Class-level
MW 233.31 g/mol, 4 rotatable bonds; meets Astex Rule of Three
Enables efficient sampling and ligand efficiency potential (>0.3 LE for a 100 μM hit).
Typical bis-pyrazole kinase hits exceed MW 350 and 6–8 rotatable bonds.
fragment-based screening ligand efficiency lead-likeness

Vendor-Certified Purity for Reproducible Screening

Commercially available batches of the target compound are supplied with documented purity levels: MolCore offers the compound at NLT 98% purity (HPLC) , while Leyan supplies it at 97% purity . In contrast, many custom-synthesized pyrazole analogs from academic laboratories lack third-party purity certification and may contain regioisomeric or des-amino impurities that confound biological assay interpretation. A batch-to-batch purity difference of even 5% (e.g., 95% vs. 98%) can shift apparent IC50 values by 0.3–0.5 log units in dose-response assays when the impurity possesses independent biological activity.

Certified purity
Supplier specification
NLT 98% (HPLC, MolCore); 97% (Leyan); CoA available
Reduces false-negative risk and concentration-response artifacts in screening.
Uncertified analogs often lack regioisomeric impurity control.
quality control screening reproducibility procurement specification

Application Scenarios Grounded in Differential Evidence


Fragment-Based Screening for Kinase Targets

With a molecular weight of 233.31 g/mol and 4 rotatable bonds, this compound meets Astex Rule of Three criteria for fragment libraries [1]. Its N1-regiochemistry defines a precise hinge-binding vector from the 4-amino group, making it suitable for soaking into kinase crystals for X-ray fragment screening. The predicted pKa of 4.45 ensures the amine remains largely unprotonated at pH 7.4, favoring passive membrane permeability in cell-based fragment screens.

SAR Anchor for Bis-Pyrazole Inhibitor Optimization

The compound serves as a minimal scaffold for SAR exploration around the 3,5-dimethyl-4-aminopyrazole hinge-binding motif. The free 4-amine allows direct functionalization (acylation, sulfonylation, reductive amination) without requiring deprotection steps, unlike N-protected analogs. The 1-ethyl-5-methylpyrazole moiety provides a lipophilic vector that can be systematically varied to explore selectivity pockets adjacent to the ATP-binding site.

Chemical Probe Development with Orthogonal Handles

The compound possesses two distinct reactive centers: the primary 4-amine (nucleophilic) and the C-H positions on both pyrazole rings (amenable to electrophilic aromatic substitution or directed metalation). This orthogonal reactivity enables sequential derivatization strategies for building targeted chemical probes. The certified purity of ≥97–98% ensures that probe compounds are not contaminated with regioisomeric byproducts that could generate misleading target engagement data .

Coordination Chemistry and Metallo-Drug Scaffold Development

The 4-amine and adjacent pyrazole N2 nitrogen form a potential bidentate metal-binding motif. The predicted logP of approximately 0.8–1.5 (derived from ZINC database calculations [1]) indicates balanced hydrophilicity suitable for preparing metal complexes with aqueous compatibility. Compared to 1H-pyrazol-4-amine (logP < 0), the ethyl and methyl substituents provide enough lipophilicity to enhance cellular uptake of resulting metallo-complexes without causing aggregation.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Fragment Rule-of-Three compliance
Ligand efficiency and hinge-binding orientation
Bis-pyrazole SAR anchor
Free 4-amino handle, regiochemical purity
Direct functionalization without deprotection
Orthogonal probe derivatization
Dual reactive centers (amine + C-H)
Sequential chemistry; regioisomer-free purity
Metallo-drug scaffold research
Bidentate metal-binding motif, balanced logP
Aqueous compatibility and cellular uptake potential
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